![molecular formula C11H14O2 B1395960 1-(4-Methoxy-2,3-dimethylphenyl)ethanone CAS No. 41068-27-3](/img/structure/B1395960.png)
1-(4-Methoxy-2,3-dimethylphenyl)ethanone
Overview
Description
“1-(4-Methoxy-2,3-dimethylphenyl)ethanone” is a chemical compound with the molecular formula C11H14O2 . It is also known by its IUPAC name, 1-(4-Methoxy-2,3-dimethylphenyl)ethanone .
Molecular Structure Analysis
The molecular structure of “1-(4-Methoxy-2,3-dimethylphenyl)ethanone” consists of a ketone group attached to a phenyl ring, which is further substituted with methoxy and methyl groups . The exact 3D structure can be viewed using specialized software .
Physical And Chemical Properties Analysis
“1-(4-Methoxy-2,3-dimethylphenyl)ethanone” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .
Scientific Research Applications
Heterocyclic Compound Synthesis
A study by Moskvina et al. (2015) demonstrated the use of similar compounds in the synthesis of various heterocyclic compounds like isoflavones and diaryl-substituted aminopyrimidines. This research highlights the potential of 1-(4-Methoxy-2,3-dimethylphenyl)ethanone in organic synthesis, particularly in creating complex molecular structures used in various applications (Moskvina, Shilin, & Khilya, 2015).
Crystallographic Studies
In crystallography, compounds similar to 1-(4-Methoxy-2,3-dimethylphenyl)ethanone have been studied for their molecular structures and properties. Kumar et al. (2015) investigated the molecular structure of a related compound using X-ray diffraction and vibrational spectroscopy, supported by computational studies. These types of studies are crucial in understanding the physical and chemical properties of such compounds (Kumar et al., 2015).
Biotransformation in Green Chemistry
Panić et al. (2017) researched the use of similar compounds in green chemistry, specifically in biotransformations using plant cells. This study highlights the potential of 1-(4-Methoxy-2,3-dimethylphenyl)ethanone in environmentally friendly chemical processes, such as enantioselective preparation of chiral molecules (Panić, Majerić Elenkov, Roje, Cvjetko Bubalo, & Redovniković, 2017).
Pharmaceutical Research
Zhao et al. (2018) isolated new phenanthrenes from Juncus effusus, one of which has a structural resemblance to 1-(4-Methoxy-2,3-dimethylphenyl)ethanone. Such compounds have been evaluated for antimicrobial activities, indicating potential pharmaceutical applications (Zhao, Xu, Zhang, Gong, Zhu, Xu, Wang, & Yang, 2018).
Sensor Development
Soufeena and Aravindakshan (2019) explored the use of related compounds in developing sensors for metal ions. This research shows the potential application of 1-(4-Methoxy-2,3-dimethylphenyl)ethanone in creating colorimetric and fluorescent sensors for various applications (Soufeena & Aravindakshan, 2019).
Antifungal Research
Zhao et al. (2007) conducted research on the antifungal properties of compounds structurally related to 1-(4-Methoxy-2,3-dimethylphenyl)ethanone, demonstrating its potential in developing new antifungal agents (Zhao, Shen, He, Mu, & Hao, 2007).
properties
IUPAC Name |
1-(4-methoxy-2,3-dimethylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-7-8(2)11(13-4)6-5-10(7)9(3)12/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJNQHYVWIUBHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxy-2,3-dimethylphenyl)ethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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